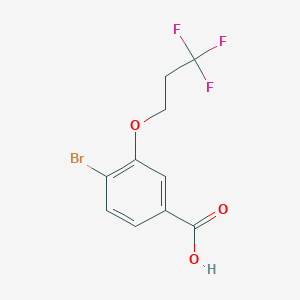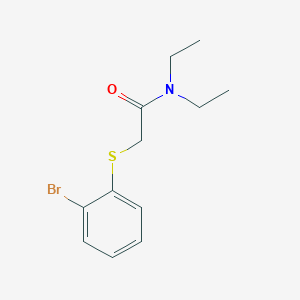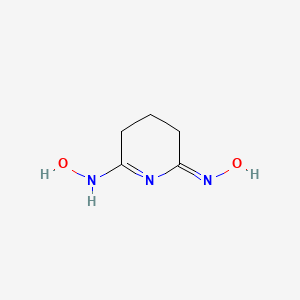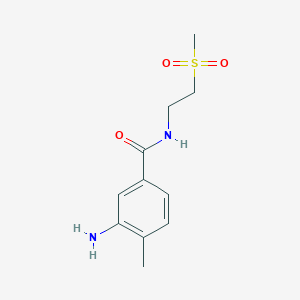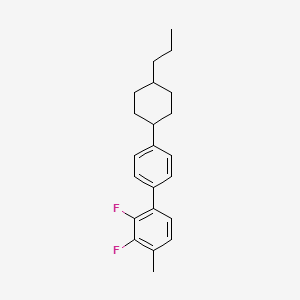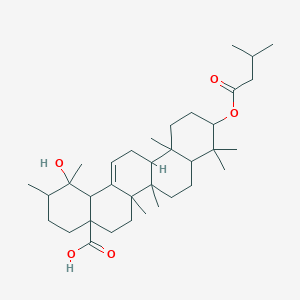
1-Hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3-methylbutanoyloxy)-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lantaiursolic acid is a triterpenoid compound extracted from the roots of the plant Lantana camara . This compound belongs to the class of pentacyclic triterpenoids, which are known for their diverse biological activities and potential health benefits . Lantaiursolic acid has garnered attention due to its promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lantaiursolic acid can be synthesized through various chemical routes. One common method involves the extraction of the compound from the roots of Lantana camara using organic solvents . The extracted compound is then purified through chromatographic techniques to obtain pure Lantaiursolic acid.
Industrial Production Methods: Industrial production of Lantaiursolic acid typically involves large-scale extraction from plant sources. The roots of Lantana camara are harvested and subjected to solvent extraction. The crude extract is then processed using advanced purification techniques such as high-performance liquid chromatography to isolate Lantaiursolic acid in large quantities .
Chemical Reactions Analysis
Types of Reactions: Lantaiursolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Lantaiursolic acid can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various derivatives of Lantaiursolic acid, which may exhibit enhanced biological activities .
Scientific Research Applications
Mechanism of Action
Lantaiursolic acid exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: It inhibits the activity of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha.
Antioxidant Action: The compound enhances the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase, thereby reducing oxidative stress.
Comparison with Similar Compounds
Lantaiursolic acid is structurally similar to other pentacyclic triterpenoids such as ursolic acid, oleanolic acid, and betulinic acid . it exhibits unique pharmacological properties that distinguish it from these compounds:
Properties
Molecular Formula |
C35H56O5 |
|---|---|
Molecular Weight |
556.8 g/mol |
IUPAC Name |
1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3-methylbutanoyloxy)-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C35H56O5/c1-21(2)20-27(36)40-26-14-15-31(6)24(30(26,4)5)13-16-33(8)25(31)11-10-23-28-34(9,39)22(3)12-17-35(28,29(37)38)19-18-32(23,33)7/h10,21-22,24-26,28,39H,11-20H2,1-9H3,(H,37,38) |
InChI Key |
VNSKBPUANWSMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(C)C)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


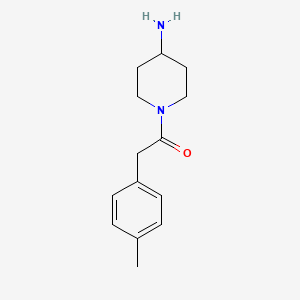

![4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15091740.png)

![2-[(2Z,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15091762.png)

